Cas no 20036-58-2 (trans-3-ethoxycyclobutan-1-amine)

Technical Introduction: trans-3-Ethoxycyclobutan-1-amine trans-3-Ethoxycyclobutan-1-amine is a cyclobutane derivative featuring an ethoxy substituent at the 3-position and an amine group at the 1-position in a trans configuration. This structural arrangement imparts distinct steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The trans configuration enhances stability and selectivity in reactions, while the ethoxy group offers functional versatility for further derivatization. Its amine functionality allows for participation in condensation, amidation, and other key transformations. The compound is particularly useful in the development of chiral ligands, bioactive molecules, and fine chemicals, where precise stereochemistry is critical. High purity and well-defined stereochemistry ensure consistent performance in research and industrial processes.
trans-3-ethoxycyclobutan-1-amine structure
20036-58-2 structure
Product Name:trans-3-ethoxycyclobutan-1-amine
CAS No:20036-58-2
MF:C6H13NO
MW:115.173521757126
MDL:MFCD22397424
CID:5043881
PubChem ID:55291241
Update Time:2026-02-28

trans-3-ethoxycyclobutan-1-amine Chemical and Physical Properties

Names and Identifiers

    • cis-3-Ethoxycyclobutan-1-amine
    • trans-3-ethoxycyclobutan-1-amine
    • 3-ethoxycyclobutan-1-amine
    • SB20910
    • SB20911
    • MDL: MFCD22397424
    • Inchi: 1S/C6H13NO/c1-2-8-6-3-5(7)4-6/h5-6H,2-4,7H2,1H3
    • InChI Key: JEUJTNFONKUPKD-UHFFFAOYSA-N
    • SMILES: O(CC)C1CC(C1)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 68.9
  • XLogP3: 0.1
  • Topological Polar Surface Area: 35.2

trans-3-ethoxycyclobutan-1-amine Pricemore >>

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Additional information on trans-3-ethoxycyclobutan-1-amine

Comprehensive Guide to trans-3-ethoxycyclobutan-1-amine (CAS No. 20036-58-2): Properties, Applications, and Market Insights

trans-3-ethoxycyclobutan-1-amine (CAS No. 20036-58-2) is a specialized organic compound that has garnered significant attention in recent years due to its unique structural properties and versatile applications. This cyclobutane derivative features an ethoxy group and an amine functionality in a trans configuration, making it a valuable intermediate in pharmaceutical and material science research. The growing interest in small-ring compounds and their applications in drug discovery has positioned this molecule as a subject of intense study.

The chemical structure of trans-3-ethoxycyclobutan-1-amine contributes to its distinctive reactivity profile. The strained cyclobutane ring introduces interesting steric and electronic effects, while the ethoxy group and amine functionality provide handles for further chemical modifications. Researchers have explored its potential as a building block for more complex molecular architectures, particularly in the development of novel bioactive compounds and functional materials.

In pharmaceutical applications, trans-3-ethoxycyclobutan-1-amine serves as a key intermediate in the synthesis of various drug candidates. Its rigid structure makes it particularly valuable for designing conformationally constrained analogs of biologically active molecules. Recent studies have investigated its incorporation into central nervous system (CNS) targeting compounds, where the cyclobutane scaffold may influence blood-brain barrier penetration. The compound's potential in medicinal chemistry aligns with current trends in fragment-based drug discovery and scaffold hopping strategies.

The material science field has also shown interest in trans-3-ethoxycyclobutan-1-amine due to its potential applications in polymer chemistry and surface modification. The amine group allows for covalent attachment to various surfaces, while the ethoxy group can influence solubility and compatibility with different matrices. Researchers are exploring its use in creating functionalized materials with tailored properties for specific applications in coatings and adhesives.

Synthetic approaches to trans-3-ethoxycyclobutan-1-amine typically involve ring-closing strategies or functional group interconversions of pre-formed cyclobutane derivatives. Recent advances in catalytic methods have improved the efficiency of its production, addressing previous challenges related to stereoselectivity and yield optimization. These developments have made the compound more accessible to researchers and industrial applications alike.

The market for trans-3-ethoxycyclobutan-1-amine has shown steady growth, driven by increasing demand from both pharmaceutical research and material science sectors. Suppliers have responded by offering the compound in various quantities and purities to meet diverse research needs. Current market trends indicate particular interest in chiral variants and derivatized forms of this molecule, reflecting the broader industry focus on stereochemically defined building blocks.

Analytical characterization of trans-3-ethoxycyclobutan-1-amine typically involves techniques such as NMR spectroscopy, mass spectrometry, and chromatographic methods. These analyses are crucial for verifying the compound's identity and purity, especially given the importance of structural integrity in its various applications. Recent publications have highlighted novel analytical approaches to studying its conformational dynamics and intermolecular interactions.

Safety considerations for handling trans-3-ethoxycyclobutan-1-amine follow standard laboratory protocols for amine-containing compounds. While not classified as highly hazardous, proper personal protective equipment and ventilation are recommended during its use. Storage typically involves protection from moisture and oxygen to maintain stability, with many suppliers offering stabilized formulations for long-term preservation.

Future research directions for trans-3-ethoxycyclobutan-1-amine include exploring its potential in asymmetric synthesis and developing more efficient catalytic processes for its production. The compound's versatility suggests it may find applications in emerging fields such as bioconjugation chemistry and smart material design. As synthetic methodologies continue to advance, the accessibility and utility of this interesting cyclobutane derivative are expected to expand further.

For researchers seeking high-purity trans-3-ethoxycyclobutan-1-amine, several specialized chemical suppliers offer the compound with comprehensive analytical certificates. The availability of custom synthesis services has also grown, allowing for tailored modifications to meet specific research requirements. This flexibility supports the compound's continued relevance in cutting-edge chemical research and development.

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